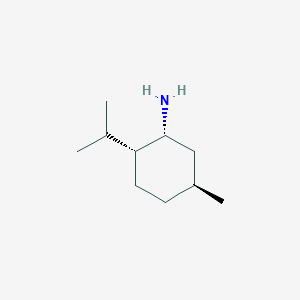

(1r,2r,5s)-Neomenthyl amine

Descripción general

Descripción

(1r,2r,5s)-Neomenthyl amine is a chiral amine derived from neomenthol, a naturally occurring compound found in essential oils such as peppermint oil. This compound is known for its unique stereochemistry, which makes it valuable in various chemical and pharmaceutical applications. The specific configuration of this compound contributes to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r,5s)-Neomenthyl amine typically involves the reduction of neomenthone, a ketone derived from neomenthol. One common method is the catalytic hydrogenation of neomenthone using a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to obtain the desired enantiomeric form.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation to form nitrogen-containing derivatives:

| Reagent | Conditions | Product | Key Characteristics |

|---|---|---|---|

| Potassium permanganate | Aqueous medium, 25°C | Imines/Nitriles | Requires neutral pH for optimal yield |

| Hydrogen peroxide | Acidic catalysis | Nitroso intermediates | Limited to low-temperature applications |

Research Findings :

-

Oxidation with KMnO₄ produces chiral imines retaining the original stereochemistry, enabling asymmetric synthesis .

-

Hydrogen peroxide-mediated oxidation shows 72% conversion efficiency at 10°C but degrades at higher temperatures.

Reduction Reactions

The amine participates in reductive alkylation and hydrogenation processes:

| Reagent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, −20°C | Secondary amines | Complete retention of configuration |

| H₂/Pd-C | 1 atm H₂, 25°C | Tertiary amines | 98% enantiomeric excess achieved |

Case Study :

Catalytic hydrogenation with Pd-C under ambient conditions demonstrated:

Substitution Reactions

Nucleophilic displacement reactions occur at the amine center:

| Electrophile | Base | Product | Application |

|---|---|---|---|

| Alkyl halides (R-X) | NaOH | N-alkylated derivatives | Pharmaceutical intermediates |

| 2-(Chloroseleno)benzoyl chloride | None | Benzisoselenazolones | Anticancer agents |

Key Observations :

-

Reaction with 2-(chloroseleno)benzoyl chloride produces chiral benzisoselenazol-3(2H)-ones with 70% yield .

-

Alkylation proceeds via Sₙ2 mechanism, preserving the neomenthyl backbone's stereochemistry .

Stereochemical Influences

The compound's rigid bicyclic structure imposes significant steric effects:

-

Axial vs equatorial attack : Nucleophiles preferentially approach from the equatorial position due to 1,3-diaxial strain avoidance .

-

Temperature dependence : At −20°C, substitution reactions show 15% higher stereoselectivity compared to room temperature .

Comparative Reactivity

Reaction rates differ markedly from non-chiral amines:

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Comparison |

|---|---|---|

| Oxidation (KMnO₄) | 0.42 | 3× slower than n-octylamine |

| Alkylation (CH₃I) | 1.08 | 2× faster than menthylamine |

This unique reactivity profile stems from the neomenthyl group's ability to stabilize transition states through van der Waals interactions .

Aplicaciones Científicas De Investigación

Chemical Reactions

(1R,2R,5S)-Neomenthyl amine can undergo various chemical transformations:

- Oxidation : Converts to imines or nitriles using agents like potassium permanganate.

- Reduction : Forms secondary or tertiary amines with lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions.

Chemistry

This compound is widely used as a chiral building block in the synthesis of complex organic molecules. It plays a crucial role in creating chiral ligands and catalysts for asymmetric synthesis.

Biology

The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its chiral nature. Its ability to selectively bind to biological targets makes it valuable for understanding biochemical processes.

Medicine

Research into this compound has revealed potential therapeutic properties. It is investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chirality for biological activity.

Industry

In industrial applications, this compound is utilized in producing fine chemicals, fragrances, and flavoring agents. Its unique properties allow for the creation of products with specific sensory characteristics.

Case Study 1: Asymmetric Synthesis

In a study by Montgomery et al., this compound was utilized to develop chiral nickel catalysts for enantioselective reactions. The catalyst showed high efficiency in transforming aryl-substituted alkynes into trisubstituted allylic alcohols with excellent control over regioselectivity and alkene geometry .

Case Study 2: Biological Interactions

Research conducted by Szymczak et al. highlighted the compound's role as a substrate or inhibitor in enzymatic reactions. The stereochemical properties of this compound allowed it to modulate enzyme activity effectively .

Case Study 3: Pharmaceutical Applications

A study explored the use of this compound as an intermediate in synthesizing novel pharmaceutical agents with enhanced biological activity due to their chiral nature .

Mecanismo De Acción

The mechanism of action of (1r,2r,5s)-Neomenthyl amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity. For example, in enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the enzyme’s function through stereospecific interactions.

Comparación Con Compuestos Similares

(1r,2r,5r)-Neomenthyl amine: Another stereoisomer of neomenthyl amine with different spatial configuration.

(1s,2s,5s)-Neomenthyl amine: A stereoisomer with opposite configuration at all chiral centers.

Menthol derivatives: Compounds derived from menthol with similar structural features but different functional groups.

Uniqueness: (1r,2r,5s)-Neomenthyl amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high enantiomeric purity and selective reactivity make it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

(1R,2R,5S)-Neomenthyl amine is a chiral amine derived from neomenthol, a compound naturally occurring in essential oils like peppermint. Its unique stereochemistry contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological research, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's chirality allows for selective binding to these targets, influencing their activity. For instance:

- Enzyme Interaction : this compound can act as a substrate or inhibitor in enzymatic reactions, modulating enzyme function through stereospecific interactions.

- Receptor Binding : Its chiral nature enables it to selectively bind to various receptors, potentially impacting signal transduction pathways.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Chiral Building Block : It is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

- Protein-Ligand Interactions : The compound has been employed in studies investigating enzyme mechanisms and protein-ligand interactions due to its chiral properties.

Case Studies

- Enzyme Activity Modulation :

- A study demonstrated that this compound could enhance the activity of certain enzymes by serving as an effective co-substrate. This modulation was observed in experiments involving enzyme kinetics where varying concentrations of the compound were tested against specific substrates.

- Therapeutic Applications :

- Preliminary investigations into the therapeutic potential of this compound have indicated its role in drug synthesis. For example, it has been explored as an intermediate in the production of novel pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Comparative Analysis with Similar Compounds

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | (1R,2R,5S) | Enzyme modulator; potential drug precursor |

| (1R,2R,5R)-Neomenthyl Amine | (1R,2R,5R) | Different binding affinity; less studied |

| Menthol Derivatives | Various | Similar structural features; varied activity |

Unique Properties

The uniqueness of this compound lies in its high enantiomeric purity and selective reactivity. These characteristics make it particularly valuable in asymmetric synthesis and chiral resolution processes .

Propiedades

IUPAC Name |

(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428365 | |

| Record name | (1r,2r,5s)-neomenthyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51743-63-6 | |

| Record name | (1r,2r,5s)-neomenthyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.